3,4-Dichlorophenylmagnesium bromide chemical structure and physical properties
3,4-Dichlorophenylmagnesium bromide chemical structure and physical properties
An In-Depth Technical Guide to 3,4-Dichlorophenylmagnesium Bromide for Advanced Synthesis
Introduction: The Enduring Power of Grignard Reagents in Modern Chemistry
Since Victor Grignard's Nobel Prize-winning discovery in 1912, organomagnesium halides, or Grignard reagents, have remained one of the most indispensable tools in synthetic organic chemistry.[1] Their remarkable ability to form carbon-carbon bonds by acting as potent carbon-based nucleophiles provides a direct and versatile pathway to complex molecular architectures from simpler precursors.[1][2] The general formula, R-Mg-X, belies the vast utility of these reagents, where 'R' can be an alkyl or aryl group and 'X' a halogen.[1]
This guide focuses on a specific, highly functionalized member of this class: 3,4-Dichlorophenylmagnesium bromide . The presence of the dichlorinated phenyl ring makes this reagent a crucial building block for introducing the 3,4-dichlorophenyl moiety, a common structural motif in pharmaceuticals, agrochemicals, and materials science. We will delve into its structure, properties, synthesis, and reactivity, providing the in-depth, field-proven insights required for its successful application in research and development.
Chemical Structure and Identifiers
The fundamental identity of a chemical reagent is defined by its structure and internationally recognized identifiers.
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Chemical Name: 3,4-Dichlorophenylmagnesium bromide
For computational and database purposes, the following structural identifiers are critical:
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InChI: InChI=1S/C6H3Cl2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1[5][6]
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InChIKey: RMXGWLUCCKWPGK-UHFFFAOYSA-M[5]
The structure consists of a magnesium atom inserted into the carbon-bromine bond of 1-bromo-3,4-dichlorobenzene. The resulting organometallic bond is highly polarized, rendering the ipso-carbon atom strongly nucleophilic and basic.[1]
Physical and Chemical Properties
3,4-Dichlorophenylmagnesium bromide is almost exclusively handled as a solution, as the solvent-free material is unstable. Its properties are therefore intrinsically linked to the solvent in which it is prepared, typically tetrahydrofuran (THF).
| Property | Value | Source(s) |
| Appearance | Yellow to brown liquid solution | [1][8] |
| Typical Solvent | Tetrahydrofuran (THF), Diethyl ether | [1][9] |
| Typical Concentration | 0.5 M in THF | [6][7] |
| Density (0.5M in THF) | ~0.980 g/mL at 25 °C | [6][7] |
| Water Solubility | Reacts violently | [8][10] |
| Storage Temperature | 2–8°C, under inert gas (Nitrogen or Argon) | [6][7] |
| Chemical Stability | Highly sensitive to air, moisture, and protic solvents | [8][10][11] |
Synthesis: A Protocol Grounded in Causality
The standard preparation of 3,4-Dichlorophenylmagnesium bromide involves the direct reaction of 1-bromo-3,4-dichlorobenzene with magnesium metal in an anhydrous ethereal solvent.[1] Success hinges on meticulous control over the reaction environment, as the reagent's high reactivity makes it susceptible to quenching by atmospheric moisture or oxygen.[11]
Causality Behind Experimental Choices:
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Anhydrous Conditions: Grignard reagents are powerful bases that are readily protonated and destroyed by water.[1][11] Therefore, all glassware must be rigorously flame-dried, and solvents must be anhydrous.
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Inert Atmosphere: Oxygen can also react with the Grignard reagent through radical mechanisms, leading to the formation of phenoxides and reducing the yield. A nitrogen or argon atmosphere is mandatory.[11]
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Solvent Choice: Tetrahydrofuran (THF) is the preferred solvent.[11] Its Lewis basic oxygen atoms coordinate to the magnesium center, forming a stabilizing complex that keeps the reagent in solution and enhances its reactivity.[12] Its higher boiling point compared to diethyl ether allows for a wider operational temperature range.[9]
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Magnesium Activation: A passivating layer of magnesium oxide often coats the surface of magnesium turnings, which can inhibit the reaction.[11] Chemical activation is crucial. A small crystal of iodine is commonly used; its disappearance signals the initiation of the reaction. Alternatively, 1,2-dibromoethane can be used, with the evolution of ethylene gas indicating an active magnesium surface.[9]
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Controlled Addition: The formation of a Grignard reagent is highly exothermic. The slow, dropwise addition of the aryl bromide solution to the magnesium suspension is essential to maintain control over the reaction temperature and prevent dangerous runaways.[11] This also minimizes a key side reaction, Wurtz coupling, where the newly formed Grignard reagent attacks an unreacted molecule of aryl bromide.[11]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3,4-Dichlorophenylmagnesium bromide.
Reactivity and Key Applications in Drug Development
The utility of 3,4-Dichlorophenylmagnesium bromide stems from its function as a powerful nucleophile. It readily attacks a wide range of electrophilic centers, most notably in the formation of new carbon-carbon bonds.
Transition Metal-Catalyzed Cross-Coupling
A paramount application is its use in transition metal-catalyzed cross-coupling reactions, such as Kumada, Negishi, and Suzuki-Miyaura (after transmetalation) couplings.[1] These reactions are cornerstones of modern pharmaceutical synthesis, enabling the construction of complex biaryl systems.
In a typical Kumada coupling , the Grignard reagent reacts with another organic halide (aryl or vinyl) in the presence of a nickel or palladium catalyst. This provides a direct and efficient route to substituted biaryls, which are privileged structures in medicinal chemistry.
Synthesis of Bioactive Molecules
The 3,4-dichlorophenyl moiety is a key structural feature in numerous compounds with demonstrated biological activity. This Grignard reagent provides a direct method for its incorporation. For example, it is a precursor for synthesizing starting materials for experimental anti-cancer agents and potent kinase inhibitors.[1][13]
Experimental Protocol: Ni-Catalyzed Kumada Cross-Coupling
This protocol describes a representative application of 3,4-Dichlorophenylmagnesium bromide in a nickel-catalyzed cross-coupling reaction to form a biaryl compound.
Reaction: 3,4-Dichlorophenylmagnesium Bromide + 4-Chloroanisole → 4-methoxy-3',4'-dichlorobiphenyl
Self-Validation and Causality:
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Catalyst Choice: NiCl₂(dppp) is an effective catalyst for coupling aryl Grignards with aryl chlorides. The dppp (1,3-bis(diphenylphosphino)propane) ligand is crucial for stabilizing the nickel catalytic species and facilitating the reductive elimination step that forms the product.
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Reaction Monitoring: Thin-Layer Chromatography (TLC) is used to monitor the consumption of the limiting reagent (4-chloroanisole) to determine when the reaction is complete.
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Workup: The reaction is quenched with a mild acid (aqueous NH₄Cl) to neutralize the basic Grignard reagent and any remaining intermediates. An aqueous workup is necessary to remove inorganic magnesium salts.
-
Purification: Column chromatography is the standard method for purifying the final product from unreacted starting materials, homocoupled side products, and catalyst residues.
Step-by-Step Methodology
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Apparatus Setup: Under a nitrogen atmosphere, equip a flame-dried 100 mL three-necked flask with a magnetic stir bar, a reflux condenser, and a rubber septum.
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Reagent Charging: To the flask, add NiCl₂(dppp) (e.g., 0.03 mmol, 3 mol%) and 4-chloroanisole (1.0 mmol, 1.0 eq).
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Solvent Addition: Add 10 mL of anhydrous THF via syringe and stir to dissolve the solids.
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Grignard Addition: Slowly add a 0.5 M solution of 3,4-Dichlorophenylmagnesium bromide in THF (2.4 mL, 1.2 mmol, 1.2 eq) dropwise via syringe over 10 minutes at room temperature. An excess of the Grignard reagent is used to ensure full consumption of the limiting electrophile.
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Reaction: Heat the reaction mixture to a gentle reflux (approx. 65 °C) using an oil bath. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) until the 4-chloroanisole spot is no longer visible (typically 4-12 hours).
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Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Washing: Combine the organic layers and wash with water (1 x 20 mL) and then with brine (1 x 20 mL) to remove residual water and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure biaryl product.
Safety, Handling, and Storage
The high reactivity of 3,4-Dichlorophenylmagnesium bromide necessitates stringent safety protocols.
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Hazards:
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Flammable: Typically supplied in flammable ethereal solvents like THF.[6] Keep away from all sources of ignition.[10]
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Water-Reactive: Reacts violently with water and other protic sources, releasing heat and potentially flammable gases.[10]
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Corrosive: Causes severe skin burns and serious eye damage.[4][5]
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Acute Toxicity: Harmful if swallowed.[5]
-
-
Handling:
-
Always handle in a well-ventilated fume hood under an inert atmosphere of nitrogen or argon.[10][11]
-
Use dry, inert gas-flushed syringes and cannulas for transfers.
-
Wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile over neoprene), and safety goggles or a face shield.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area designated for flammable and water-reactive materials.[6][10]
-
Keep containers tightly sealed, often under a positive pressure of nitrogen.[10] Commercially available solutions often come in specialized Sure/Seal™ bottles to maintain an anhydrous, inert environment.[7]
-
References
-
3,4-Dichlorophenylmagnesium bromide — Chemical Substance Information. NextSDS. [Link]
-
3,4-Dichlorophenylmagnesium bromide | C6H3BrCl2Mg | CID 11043147. PubChem. [Link]
-
CAS No.79175-35-2,3,4-DICHLOROPHENYLMAGNESIUM BROMIDE Suppliers. LookChem. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
- Aryl chloride-cyclic ether grignard reagents.
-
Cas 100-58-3,PHENYLMAGNESIUM BROMIDE. LookChem. [Link]
-
3,4-Dimethoxyphenylmagnesium bromide solution | C8H9BrMgO2. PubChem. [Link]
-
Phenylmagnesium bromide. Wikipedia. [Link]
-
6-CHLORO-1-HEXENE. Organic Syntheses. [Link]
-
Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use for sustainable molecular transformations. PMC. [Link]
-
1-PHENYLNAPHTHALENE. Organic Syntheses. [Link]
-
Reactions of Alkyl Halides: Grignard Reagents. Chemistry LibreTexts. [Link]
Sources
- 1. 3,4-Dichlorophenylmagnesium bromide | 79175-35-2 | Benchchem [benchchem.com]
- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. nextsds.com [nextsds.com]
- 5. 3,4-Dichlorophenylmagnesium bromide | C6H3BrCl2Mg | CID 11043147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-二氯苯溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3,4-二氯苯溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
